molecular formula C16H7Cl2N5S B8415076 9-(2,4-Dichlorophenylamino)thiazolo[5,4-f]quinazoline-2-carbonitrile

9-(2,4-Dichlorophenylamino)thiazolo[5,4-f]quinazoline-2-carbonitrile

Cat. No. B8415076
M. Wt: 372.2 g/mol
InChI Key: ZQVUSQHKVLBSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09446044B2

Procedure details

Prepared from VII and 2,4-dichloroaniline. Flash chromatography eluent (DCM-EtOAc, 5:5). Yield: 32%; yellow solid; mp>260° C.; IR (KBr) νmax/cm−1 3063, 2231, 1736, 1644, 1611, 1577, 1459, 1380, 1355, 1310, 1242, 1173, 1098, 1051, 983, 830, 818; 1H NMR (300 MHz, DMSO-d6) δ 8.56 (d, 1H, J=9.0 Hz), 8.21 (s, 1H), 7.80 (d, 1H, J=9.0 Hz), 7.63 (s, 1H), 7.39 (d, 1H, J=8.1 Hz), 7.25 (d, 1H, J=8.1 Hz); HRMS calcd for C16H8N5SCl2 (M+H+): 371.9877, found 371.9877.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DCM EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[S:4][C:5]2[C:11]([C:12]#[N:13])=[C:10](/[N:14]=[CH:15]/[N:16](C)C)[CH:9]=[CH:8][C:6]=2[N:7]=1)#[N:2].[Cl:19][C:20]1[CH:26]=[C:25]([Cl:27])[CH:24]=[CH:23][C:21]=1N.[K+].[Br-]>C(Cl)Cl.CCOC(C)=O>[Cl:19][C:20]1[CH:26]=[C:25]([Cl:27])[CH:24]=[CH:23][C:21]=1[NH:13][C:12]1[C:11]2[C:10](=[CH:9][CH:8]=[C:6]3[N:7]=[C:3]([C:1]#[N:2])[S:4][C:5]3=2)[N:14]=[CH:15][N:16]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1SC2=C(N1)C=CC(=C2C#N)/N=C/N(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
DCM EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=C1)Cl)NC1=NC=NC2=CC=C3C(=C12)SC(=N3)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.